molecular formula C15H18OS B14580897 Azulene, 1-(ethylsulfinyl)-4,6,8-trimethyl- CAS No. 61529-81-5

Azulene, 1-(ethylsulfinyl)-4,6,8-trimethyl-

Cat. No.: B14580897
CAS No.: 61529-81-5
M. Wt: 246.4 g/mol
InChI Key: ABKUUEIDZUAFPJ-UHFFFAOYSA-N
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Description

Azulene, 1-(ethylsulfinyl)-4,6,8-trimethyl- is a derivative of azulene, an aromatic hydrocarbon known for its distinctive blue color. Azulene itself is an isomer of naphthalene, but unlike naphthalene, which is colorless, azulene exhibits a deep blue hue due to its unique electronic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azulene derivatives, including 1-(ethylsulfinyl)-4,6,8-trimethyl-azulene, typically involves the functionalization of the azulene core. One common method is the selective functionalization of guaiazulene, a naturally occurring azulene derivative, which can be used as a starting material. The synthesis may involve steps such as alkenylation, reduction, and condensation reactions .

Industrial Production Methods

Industrial production of azulene derivatives often involves scalable synthetic routes that ensure high yield and purity. Continuous steam distillation and extraction methods are employed to isolate azulene and its derivatives from reaction mixtures. The use of pyrrolidine as a reagent has been reported to improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Azulene derivatives, including 1-(ethylsulfinyl)-4,6,8-trimethyl-azulene, undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are influenced by the unique electronic structure of the azulene core, which features a fused five-membered and seven-membered ring system .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present on the azulene core. For example, oxidation reactions may yield azulene quinones, while reduction reactions can produce azulene alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azulene, 1-(ethylsulfinyl)-4,6,8-trimethyl- stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. The presence of the ethylsulfinyl group enhances its solubility and stability, making it a valuable compound for various applications .

Properties

CAS No.

61529-81-5

Molecular Formula

C15H18OS

Molecular Weight

246.4 g/mol

IUPAC Name

1-ethylsulfinyl-4,6,8-trimethylazulene

InChI

InChI=1S/C15H18OS/c1-5-17(16)14-7-6-13-11(3)8-10(2)9-12(4)15(13)14/h6-9H,5H2,1-4H3

InChI Key

ABKUUEIDZUAFPJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)C1=C2C(=CC(=CC(=C2C=C1)C)C)C

Origin of Product

United States

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